

6-Chloro-4-methylpyridin-2-amine chemical structure

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Compound of Interest

Compound Name: 6-Chloro-4-methylpyridin-2-amine

CAS No.: 51564-92-2

Cat. No.: B118308

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Technical Guide: 6-Chloro-4-methylpyridin-2-amine

CAS Registry Number: 51564-92-2 Synonyms: 2-Amino-6-chloro-4-picoline; 6-Chloro-4-methyl-2-pyridinamine

Executive Summary

6-Chloro-4-methylpyridin-2-amine is a trisubstituted pyridine derivative serving as a critical scaffold in medicinal chemistry. Characterized by a "push-pull" electronic structure—where the electron-donating amino and methyl groups oppose the electron-withdrawing chlorine and ring nitrogen—this molecule exhibits unique regioselectivity. It is a primary intermediate in the synthesis of kinase inhibitors (e.g., Src/Abl inhibitors) and COX-2 inhibitors, offering three distinct vectors for chemical diversification: the nucleophilic amine, the electrophilic chloro-substituent, and the oxidizable methyl group.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7][8][9]

Core Identifiers

Property	Specification
IUPAC Name	6-Chloro-4-methylpyridin-2-amine
SMILES	<chem>CC1=CC(Cl)=NC(N)=C1</chem>
InChI Key	NWQCZHMVYZDGQJ-UHFFFAOYSA-N
Molecular Formula	C ₆ H ₇ ClN ₂
Molecular Weight	142.59 g/mol

Physical Properties

Parameter	Value	Notes
Appearance	White to off-white crystalline solid	Darkens upon oxidation/light exposure.
Melting Point	130–133 °C (Typical)	Varies by polymorph/purity; distinct from 3-amino isomer (mp ~69°C).
pKa (Calculated)	~3.5 (Pyridine N)	Reduced basicity compared to 2-aminopyridine (pKa 6.86) due to -I effect of Cl.
LogP	~1.5	Moderate lipophilicity suitable for CNS drug intermediates.
Solubility	DMSO, Methanol, DCM	Sparsely soluble in water.

Structural Analysis & Electronic Properties

The reactivity of **6-chloro-4-methylpyridin-2-amine** is dictated by the interplay of its substituents.

- Position 2 (Amino Group): Acts as a strong π -donor (+M effect), increasing electron density at C3 and C5. However, the adjacent ring nitrogen exerts a -I effect, making the exocyclic amine weakly nucleophilic unless deprotonated.
- Position 6 (Chlorine): Activates the ring toward Nucleophilic Aromatic Substitution (S_NAr) at the C6 position, particularly because the leaving group is ortho to the ring nitrogen.
- Position 4 (Methyl): Weakly activating (+I). The protons are benzylic-like and susceptible to radical halogenation or oxidation to a carboxylic acid.

Tautomerism

While the amino-pyridine form is dominant, the molecule can exist in a minor imino-dihydropyridine tautomer, particularly in non-polar solvents or when bound to enzyme active sites.

Synthesis & Manufacturing

The industrial synthesis typically employs a "top-down" approach starting from the symmetrical precursor 2,6-dichloro-4-methylpyridine.

Primary Synthetic Route: Ammonolysis

This route exploits the symmetry of the starting material. Since both chlorines are equivalent, monosubstitution with ammonia yields the desired product with high regioselectivity.

Protocol:

- Reagents: 2,6-Dichloro-4-methylpyridine (1.0 eq), Aqueous Ammonia (28%, 5–10 eq), Copper(I) oxide (Catalytic, optional for acceleration).
- Conditions: Sealed autoclave or pressure vessel at 130–150°C for 12–24 hours.
- Work-up: Cool to RT. The product often precipitates. Filter and wash with cold water. Recrystallize from ethanol/water.

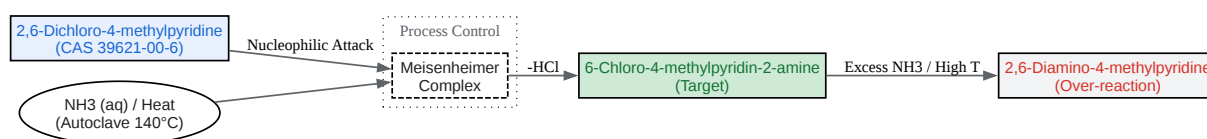
Yield: Typically 75–85%.

Alternative Route: Chlorination of 2-Amino-4-picoline

Direct chlorination of 2-amino-4-methylpyridine using

-chlorosuccinimide (NCS) or

is less favored due to poor regioselectivity, often yielding a mixture of 3-chloro, 5-chloro, and 3,5-dichloro byproducts.



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Figure 1: Nucleophilic aromatic substitution mechanism for the synthesis of **6-chloro-4-methylpyridin-2-amine**.

Reactivity Profile & Functionalization

This scaffold is a "linchpin" in diversity-oriented synthesis (DOS).

C-Cl Bond Transformations (Position 6)

The chlorine atom is the most versatile handle, enabling C-C and C-N bond formation.

- Suzuki-Miyaura Coupling: Reaction with aryl boronic acids using

or

yields 2-amino-6-arylpyridines.

- Buchwald-Hartwig Amination: Coupling with secondary amines to generate 2,6-diaminopyridines.

- Hydrogenolysis: Removal of Cl using

to generate 2-amino-4-methylpyridine (if the Cl was used as a blocking group).

Amino Group Transformations (Position 2)

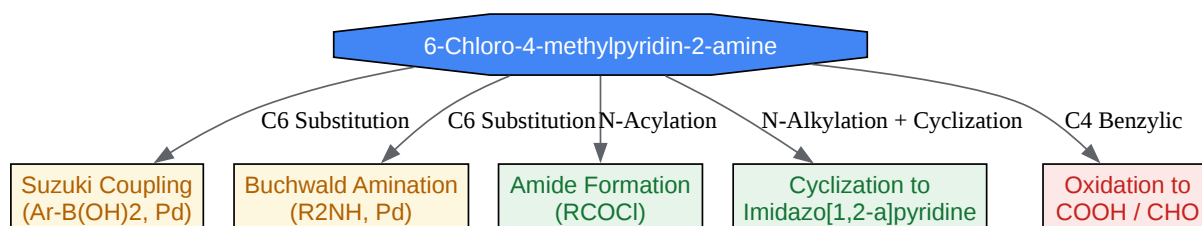
- Acylation/Sulfonylation: Standard reaction with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in drug design to modulate solubility).
- Sandmeyer Reaction: Diazotization () followed by substitution (e.g., with CuCN) to install a nitrile group.
- Cyclization: Condensation with -haloketones forms imidazo[1,2-a]pyridines.

Methyl Group Transformations (Position 4)

- Oxidation: Treatment with

or

yields the carboxylic acid or aldehyde, respectively, allowing further chain extension.



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Figure 2: Divergent synthetic pathways from the **6-chloro-4-methylpyridin-2-amine** core.

Applications in Drug Discovery

This specific isomer is a bioisostere for 2-aminopyridine and aniline moieties in kinase inhibitors.

Case Study: Kinase Inhibition

The 2-aminopyridine motif functions as a hinge binder in ATP-competitive inhibitors.

- **H-Bonding:** The ring nitrogen (acceptor) and the exocyclic amino group (donor) form a bidentate H-bond network with the kinase hinge region (e.g., Met318 in c-Src).
- **Role of Chlorine:** The C6-chlorine atom can fill a hydrophobic pocket (gatekeeper residue) or induce a twist in the molecule to improve selectivity against homologous kinases.
- **Role of Methyl:** The C4-methyl group breaks molecular symmetry and can restrict conformation, reducing the entropic penalty of binding.

Relevant Scaffolds:

- **Dasatinib Analogues:** Used in the synthesis of "Type I" and "Type II" kinase inhibitors where the aminopyridine headgroup is coupled to a thiazole or pyrimidine core.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

H NMR (DMSO-_d6, 400 MHz)

- 2.15–2.20 ppm (s, 3H): Methyl group at C4.
- 6.30–6.40 ppm (br s, 2H): Exocyclic protons (exchangeable with D₂O).
- 6.45 ppm (s, 1H): Proton at C3 (shielded by amino group).
- 6.60 ppm (s, 1H): Proton at C5.
- **Note:** The singlets at C3 and C5 confirm the 2,4,6-substitution pattern.

Mass Spectrometry (LC-MS)[11]

- Ionization: ESI+
- Parent Ion

: m/z 143.0 (for

) and 145.0 (for

).
- Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks, characteristic of a monochlorinated compound.

Safety & Handling

- GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
- Hazards: Harmful if swallowed. Causes serious eye irritation.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is prone to oxidation over long periods, turning yellow/brown.
- Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

- PubChem.**6-Chloro-4-methylpyridin-2-amine** Compound Summary. National Library of Medicine. [[Link](#)]
- Zhang, J., et al. (2020).[1] An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine. Organic Process Research & Development. (Contextual reference for aminopyridine synthesis methodologies). [[Link](#)]

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Sources

- [1. researchgate.net \[researchgate.net\]](#)
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